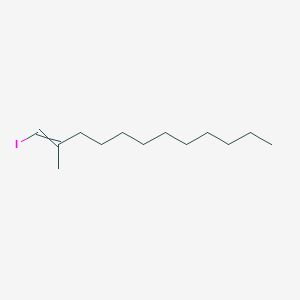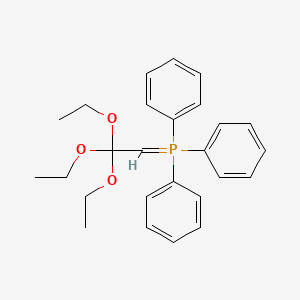
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C26H31O3P It is a phosphorane derivative, characterized by the presence of a phosphorus atom bonded to three phenyl groups and a 2,2,2-triethoxyethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 2,2,2-triethoxyethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a catalyst, facilitating chemical reactions by lowering the activation energy. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry and a precursor for various phosphine derivatives.
Triphenylamine: Known for its applications in optoelectronic materials and as a building block for functional materials.
2,2,2-Trifluoroethanol: An organic compound with similar structural features, used as a solvent and in chemical synthesis.
Uniqueness
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is unique due to its combination of a phosphorane core with a triethoxyethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
106046-73-5 |
|---|---|
Molekularformel |
C26H31O3P |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
triphenyl(2,2,2-triethoxyethylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H31O3P/c1-4-27-26(28-5-2,29-6-3)22-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,4-6H2,1-3H3 |
InChI-Schlüssel |
AGVOOOFZVSRTAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


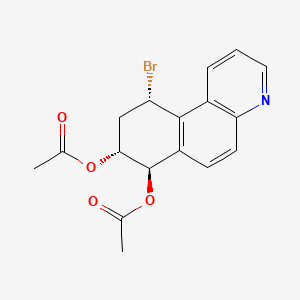
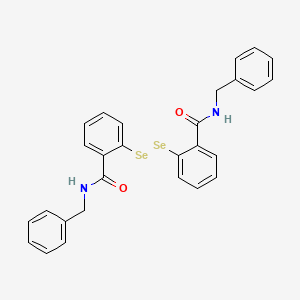
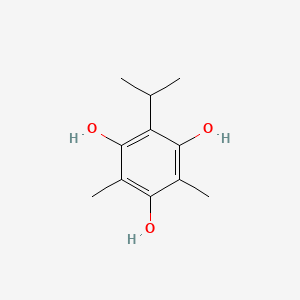
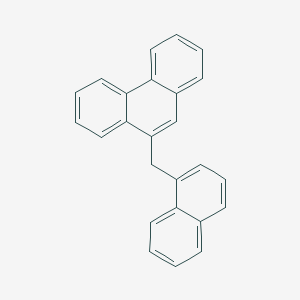
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
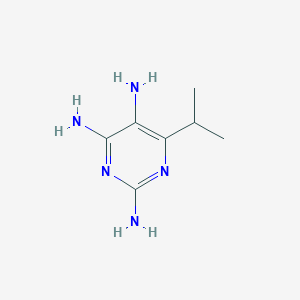
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
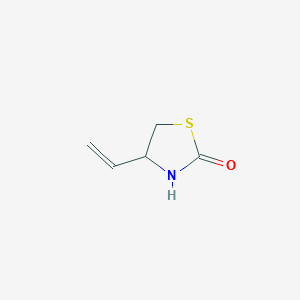
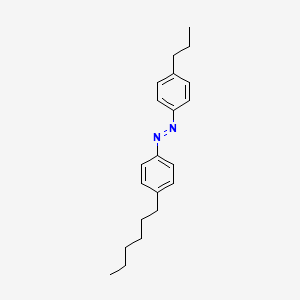
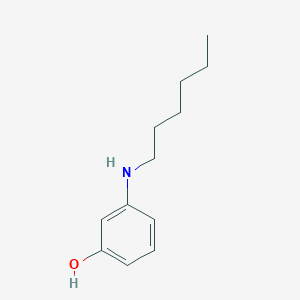
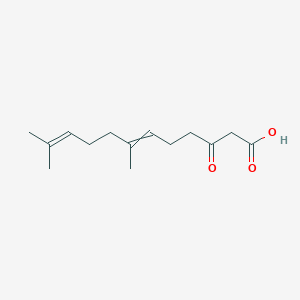
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
